molecular formula C19H23F2N3O2S B12264249 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-5-methoxy-1,3-benzothiazole

2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-5-methoxy-1,3-benzothiazole

Cat. No.: B12264249
M. Wt: 395.5 g/mol
InChI Key: AJJXODBRJMJJGI-UHFFFAOYSA-N
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Description

2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-5-methoxy-1,3-benzothiazole is a complex organic compound that features a benzothiazole core substituted with a methoxy group and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-5-methoxy-1,3-benzothiazole typically involves multiple steps. One common approach begins with the preparation of 4,4-difluoropiperidine, which is then reacted with a benzothiazole derivative under specific conditions. For instance, trifluoroacetic acid in dichloromethane can be used to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are designed to be cost-effective and scalable. These methods often involve optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and high-throughput screening are employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-5-methoxy-1,3-benzothiazole undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully hydrogenated compounds .

Scientific Research Applications

2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-5-methoxy-1,3-benzothiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-5-methoxy-1,3-benzothiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-5-methoxy-1,3-benzothiazole apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in drug discovery and material science .

Properties

Molecular Formula

C19H23F2N3O2S

Molecular Weight

395.5 g/mol

IUPAC Name

(4,4-difluoropiperidin-1-yl)-[1-(5-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]methanone

InChI

InChI=1S/C19H23F2N3O2S/c1-26-14-2-3-16-15(12-14)22-18(27-16)24-8-4-13(5-9-24)17(25)23-10-6-19(20,21)7-11-23/h2-3,12-13H,4-11H2,1H3

InChI Key

AJJXODBRJMJJGI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N3CCC(CC3)C(=O)N4CCC(CC4)(F)F

Origin of Product

United States

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